Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196156-72-5
VCID: VC8057364
InChI: InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-4(6(5)9)3-11-12-7/h2-3H,1H3,(H,10,11,12)
SMILES: COC(=O)C1=CN=C2C(=C1Cl)C=NN2
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

CAS No.: 1196156-72-5

Cat. No.: VC8057364

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate - 1196156-72-5

Specification

CAS No. 1196156-72-5
Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-4(6(5)9)3-11-12-7/h2-3H,1H3,(H,10,11,12)
Standard InChI Key RNZXDWDBIWTDIS-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2C(=C1Cl)C=NN2
Canonical SMILES COC(=O)C1=CN=C2C(=C1Cl)C=NN2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure (Figure 1) consists of a bicyclic system where the pyrazole ring is fused to the pyridine ring at positions 3 and 4. Critical substituents include:

  • Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution .

  • Methyl ester at position 5, providing a handle for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H6ClN3O2\text{C}_8\text{H}_6\text{ClN}_3\text{O}_2
Molecular Weight211.60 g/mol
Boiling Point336.3°C (estimated)
Density1.42 g/cm³ (analog)

The chlorine atom and ester group contribute to its reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Synthetic Methodologies

Classical Approaches

The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds . For methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, two primary routes are documented:

Cyclization of 3-Aminopyrazole Derivatives

A one-pot reaction of 3-aminopyrazole with methyl 3-chloro-2-formylpropanoate under acidic conditions yields the target compound . This method leverages the nucleophilic amino group to form the pyridine ring, followed by chlorination at position 4 .

Functionalization of Preformed Pyrazolopyridines

4-Chloro derivatives are often synthesized via chlorination of hydroxylated precursors using POCl₃ . For example, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be treated with POCl₃ to introduce the chlorine atom, followed by transesterification to obtain the methyl ester .

Table 2: Representative Synthetic Conditions

Starting MaterialReagents/ConditionsYieldSource
3-AminopyrazoleMethyl 3-chloro-2-formylpropanoate, HCl67%
Ethyl 4-hydroxy derivativePOCl₃, reflux75%

Biomedical Applications

Adenosine Receptor Antagonism

Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives exhibit high affinity for adenosine A₁ receptors (Ki = 6–7 nM) . Substitution at position 4 with aminophenethyl groups enhances selectivity, making these compounds candidates for treating cardiovascular and inflammatory diseases .

Antileishmanial Activity

Phosphoramidate derivatives of 4-chloro-pyrazolopyridines demonstrate potent activity against Leishmania amazonensis (IC₅₀ = 6.44–12.25 µM) . The chlorine atom facilitates nucleophilic aromatic substitution with aminoalkylphosphoramidates, yielding bioactive hybrids .

Table 3: Biological Activity Data

DerivativeTarget/ActivityIC₅₀/KiSource
4-(p-Methoxyphenethylamino)A₁ adenosine receptor6 nM
Phosphoramidate hybridLeishmania amazonensis6.44 µM

Recent Advances in Functionalization

Cross-Coupling Reactions

Spectroscopic Characterization

NMR and Mass Spectrometry

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-3), 7.92 (d, 1H, H-6), 4.12 (s, 3H, OCH₃) .

  • HRMS: m/z 211.0165 [M+H]⁺ (calculated for C8H6ClN3O2\text{C}_8\text{H}_6\text{ClN}_3\text{O}_2) .

Challenges and Future Directions

Despite its utility, the compound’s poor aqueous solubility limits bioavailability. Strategies to address this include:

  • Prodrug design: Converting the ester to a phosphate moiety .

  • Nanoparticle encapsulation: Enhancing delivery to target tissues .

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